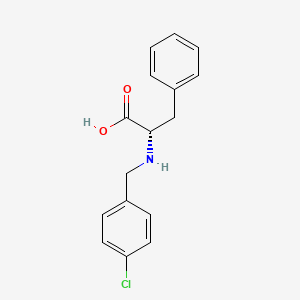

N-(4-Chlorobenzyl)phenylalanine

准备方法

BRL-26314 的合成涉及在甲醇中使用氰基硼氢化物对 4-氯苯甲醛与 L-苯丙氨酸进行还原缩合 . 这种方法效率高,产率高。工业生产方法通常遵循类似的合成路线,但可能涉及优化反应条件以提高产率和可扩展性。

化学反应分析

BRL-26314 会经历各种化学反应,包括:

氧化: 这种反应可以使用氧化剂(如高锰酸钾或三氧化铬)促进。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。

取代: 亲核取代反应会发生,特别是在苄基氯部分,使用试剂(如氢氧化钠或叔丁醇钾)。

这些反应中常用的试剂和条件包括甲醇、乙醇和二氯甲烷等有机溶剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Pharmaceutical Applications

Inhibitor of Tryptophan Hydroxylase 1

N-(4-Chlorobenzyl)phenylalanine has been identified as a potent inhibitor of tryptophan hydroxylase 1 (TPH1), an enzyme critical in serotonin biosynthesis. This inhibition has been studied in animal models, such as zebrafish, to explore its effects on serotonin levels and behavior. The compound's ability to modulate serotonin synthesis makes it a candidate for investigating treatments for mood disorders and insomnia .

Potential Anti-HIV Activity

Research has indicated that derivatives of phenylalanine, including this compound, may exhibit anti-HIV properties. Studies focusing on the capsid protein of HIV-1 have shown that structural variations in phenylalanine derivatives can influence their efficacy in inhibiting viral replication. This highlights the potential for developing new antiviral therapies based on modifications of this amino acid .

Biochemical Research

Substrate for Enzyme Studies

This compound serves as a substrate in enzymatic reactions involving phenylalanine ammonia-lyase (PAL). Engineered variants of PAL have been used to synthesize various phenylalanine analogs, demonstrating the compound's utility in studying enzyme kinetics and substrate specificity. The ability to produce high enantiomeric excess values with specific substitutions further underscores its significance in biochemical synthesis .

Model for Phenylketonuria Research

This compound provides insights into metabolic disorders like phenylketonuria (PKU). By studying how modifications to phenylalanine affect metabolic pathways, researchers can better understand PKU's biochemical basis and develop potential therapeutic strategies .

Genetic Research Applications

Selection Marker in Genetic Engineering

This compound has been employed as a selection marker in genetic engineering experiments involving Enterococcus faecalis. Its application allows researchers to track the success of plasmid transformations and gene insertions, facilitating advancements in microbial genetics .

Environmental Applications

Adsorption Studies

Recent studies have explored the adsorption properties of phenylalanine derivatives, including this compound, on various adsorbents derived from agro-industrial waste. These investigations aim to develop low-cost methods for removing pollutants from aqueous solutions, showcasing the compound's versatility beyond traditional applications .

Data Summary Table

作用机制

BRL-26314 主要通过抑制胆固醇合成发挥作用。 它靶向脂蛋白脂肪酶,该酶在脂质代谢中起着至关重要的作用 . 通过抑制这种酶,BRL-26314 提高胆固醇的周转率,导致高密度脂蛋白胆固醇水平升高。

相似化合物的比较

BRL-26314 与其他类似化合物相比是独特的,因为它具有特定的作用机制,并能够提高高密度脂蛋白胆固醇水平。类似的化合物包括:

- N-(4-氯苄基)-L-酪氨酸

- N-(4-氯苄基)-L-色氨酸

- N-(4-氯苄基)-L-组氨酸

这些化合物在结构上相似,但在它们的特定生物活性及其治疗潜力方面有所不同。

生物活性

N-(4-Chlorobenzyl)phenylalanine is a phenylalanine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, antimicrobial properties, and antiviral efficacy, particularly against HIV-1.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylalanine with 4-chlorobenzyl halides. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the successful incorporation of the chlorobenzyl group into the phenylalanine structure .

Antimicrobial Activity

Recent studies have shown that derivatives of phenylalanine, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can be more bio-compatible and biodegradable compared to traditional synthetic antibiotics, making them attractive candidates for further development .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity Against HIV-1

This compound has also been investigated for its antiviral properties, particularly against HIV-1. Studies have demonstrated that this compound can inhibit the HIV-1 capsid protein, which is crucial for viral replication. The mechanism involves direct binding to the capsid protein, thereby preventing the virus from maturing and spreading .

Case Study: Efficacy Against HIV-1

In a controlled experiment, various derivatives of phenylalanine were screened for their ability to inhibit HIV-1 replication. Notably, this compound exhibited an EC50 value significantly lower than other tested compounds, indicating higher potency. The study utilized surface plasmon resonance (SPR) to confirm the binding affinity of this compound to the HIV-1 capsid protein .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the chlorobenzyl group enhances lipophilicity and binding affinity to target proteins. SAR studies indicate that modifications in the benzene ring can lead to variations in biological activity, emphasizing the importance of substituent position and electronic effects on efficacy .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Compound Variant | EC50 (µM) | Remarks |

|---|---|---|---|

| Ortho | N-(2-Chlorobenzyl)phenylalanine | 15 | Moderate activity |

| Meta | N-(3-Chlorobenzyl)phenylalanine | 30 | Lower activity |

| Para | This compound | 5 | Highest potency |

属性

CAS 编号 |

79600-96-7 |

|---|---|

分子式 |

C16H16ClNO2 |

分子量 |

289.75 g/mol |

IUPAC 名称 |

(2S)-2-[(4-chlorophenyl)methylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)11-18-15(16(19)20)10-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)/t15-/m0/s1 |

InChI 键 |

SAOHCSVJQIAGDD-HNNXBMFYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |

手性 SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=C(C=C2)Cl |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=C(C=C2)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BRL 26314 BRL-26314 N-(4-chlorobenzyl)phenylalanine N-(para-chlorobenzyl)-L-phenylalanine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。